molecular formula C6H16INO3 B1620610 Triethanolamine hydriodide CAS No. 7601-53-8

Triethanolamine hydriodide

Cat. No.: B1620610
CAS No.: 7601-53-8
M. Wt: 277.1 g/mol
InChI Key: AHJXIGQHVVYEGR-UHFFFAOYSA-N
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Description

Contextualization of Triethanolamine (B1662121) Hydriodide as a Scholarly Compound

Triethanolamine hydriodide, with the chemical formula C₆H₁₆INO₃, is the hydroiodide salt of triethanolamine. nih.gov It is an organic compound that presents as a stable, water-soluble salt. google.com Its molecular structure, featuring a tertiary amine and three hydroxyl groups, provides it with unique properties that have garnered interest in various fields of chemical research. The presence of both a protonated amine and iodide ion, alongside the hydroxyl functionalities, allows it to participate in a range of chemical transformations and interactions.

Historical Overview of this compound Research Development

The parent compound, triethanolamine, has been a known industrial chemical since the early 20th century. who.int The specific exploration of its hydriodide salt appears in the scientific literature around the mid-20th century. A notable early mention is found in a 1940 patent, which describes the use of this compound as a solubilizing agent for iodine in aqueous solutions, highlighting its potential in pharmaceutical preparations. google.com This early application underscored the compound's ability to modify the properties of other substances, a theme that would continue in subsequent research. Later, in 1935, a method for the determination of triethanolamine involved its conversion to this compound, indicating its utility in analytical chemistry. dss.go.th These initial findings laid the groundwork for a more detailed investigation into its chemical behavior and potential applications in the latter half of the 20th century and into the 21st century.

Significance of this compound in Contemporary Chemical Investigations

In modern chemical research, this compound has emerged as a compound of interest, particularly in the realm of "green chemistry" and catalysis. Its utility as a bifunctional catalyst has been demonstrated in several important organic reactions. For instance, it has been effectively employed in the synthesis of 2-oxazolidinones and the fixation of carbon dioxide into cyclic carbonates. researchgate.net This catalytic activity is attributed to the synergistic action of the triethanolammonium (B1229115) cation and the iodide anion.

Furthermore, its properties as a surfactant and pH-adjusting agent continue to be explored in various formulations. The compound's ability to form complexes and act as a ligand is also a subject of ongoing study in coordination chemistry.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₆INO₃ nih.gov
Molecular Weight 277.10 g/mol nih.gov
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol;hydroiodide nih.gov
CAS Number 7601-53-8 nih.gov
Appearance White, hygroscopic crystals
Melting Point 168 °C

Research Findings on this compound

Research AreaKey FindingsReference(s)
Catalysis Acts as an efficient bifunctional catalyst for the synthesis of cyclic carbonates from epoxides and CO2 under mild conditions.
Organic Synthesis Facilitates the solvent-free synthesis of 2-oxazolidinones.
Analytical Chemistry Utilized in the quantitative determination of triethanolamine through precipitation as its hydriodide salt. dss.go.th
Formulation Science Functions as a solubilizing agent for iodine in aqueous solutions. google.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7601-53-8

Molecular Formula

C6H16INO3

Molecular Weight

277.1 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hydroiodide

InChI

InChI=1S/C6H15NO3.HI/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H

InChI Key

AHJXIGQHVVYEGR-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CCO.I

Canonical SMILES

C(CO)N(CCO)CCO.I

Other CAS No.

7601-53-8

sequence

G

Origin of Product

United States

Synthetic Routes and Mechanistic Investigations of Triethanolamine Hydriodide Formation

Direct Reaction Pathways for Triethanolamine (B1662121) Hydriodide Synthesis

The direct synthesis of triethanolamine hydriodide involves the reaction of triethanolamine with iodine. This process is complex, involving oxidative steps and specific molar ratios of reactants for efficient conversion.

Stoichiometric Considerations in Triethanolamine-Iodine Reactions

The direct reaction between triethanolamine and iodine to form this compound is characterized by a specific stoichiometry. Research has indicated that the reaction proceeds optimally when seven moles of triethanolamine react with three moles of iodine. google.com This ratio results in the formation of nearly six moles of this compound, indicating a high conversion rate of the iodine used. google.com This precise molar relationship suggests a complex reaction mechanism that goes beyond a simple acid-base reaction.

Table 1: Stoichiometry of Triethanolamine and Iodine Reaction

ReactantMolar Ratio
Triethanolamine7
Iodine (I₂)3
Product Approximate Molar Yield
This compound~6

Role of Oxidative Processes in Hydriodide Formation

A key aspect of the direct reaction between triethanolamine and iodine is the involvement of oxidative processes. google.com In this reaction, a portion of the triethanolamine is oxidized, and this oxidation provides the hydrogen necessary for the formation of hydrogen iodide, which then reacts with the remaining triethanolamine to form the hydriodide salt. google.com Specifically, about one-seventh of the triethanolamine is consumed in this oxidative process. google.com This understanding is crucial as it explains why an excess of triethanolamine is required and how the hydriodide is formed from elemental iodine. The oxidation of aliphatic tertiary amines is a known chemical process, and in the case of triethanolamine, it can lead to a variety of products. nih.gov

Synthesis via Hydriodic Acid Treatment of Triethanolamine

An alternative and more direct method for the synthesis of this compound involves the treatment of triethanolamine with hydriodic acid. This method results in a white crystalline compound that has been identified as being identical to the product obtained from the direct reaction of triethanolamine and iodine. google.com This acid-base neutralization reaction is a straightforward pathway to the desired salt, avoiding the complexities of the oxidative processes inherent in the direct iodine reaction.

Influence of Solvent Systems on Synthetic Efficiency

The choice of solvent can significantly influence the efficiency and outcome of the synthesis of this compound. For instance, the formation of an iodine adduct with triethanolamine has been carried out in methanol. researchgate.net The reaction of triethylamine, a structurally similar tertiary amine, with molecular iodine has been studied in a variety of solvents including heptane, tetrahydrofuran, 1,4-dioxane, acetonitrile, benzene, and toluene. osti.gov The composition of the resulting salts was found to be dependent on the ratio of the concentrations of the components in the system, highlighting the critical role of the solvent in mediating the reaction. osti.gov In the case of this compound, aqueous solutions are of particular interest, as the presence of the hydriodide salt in water significantly increases the solubility of iodine. google.com

Exploration of Reaction Byproducts and Residues

The synthesis of this compound, particularly through the direct reaction of triethanolamine and iodine, can lead to the formation of byproducts. Following the recovery of this compound, a residue remains which gives a positive test for the presence of an aldehyde with Fehling's solution. google.com This indicates that the oxidation of triethanolamine during the reaction leads to the formation of aldehydic species. The oxidation of triethanolamine can be a complex process, potentially yielding a variety of degradation products. Studies on the oxidation of triethanolamine in other contexts have shown the formation of various compounds, including diethanolamine, ethanolamine, and glyoxylate (B1226380) through oxidative N-dealkylation. nih.gov In the presence of oxygen, photocatalytic oxidation of triethanolamine can yield formyl esters of N,N-di(β-hydroxyethylene) formamides. While the specific byproducts of the direct iodine reaction are not fully characterized in the available literature, the presence of an aldehyde is a key indicator of the oxidative side reactions.

Comparative Synthetic Methodologies for Hydroiodides of Alkyl Amines

The synthesis of hydroiodides of alkyl amines, including tertiary amines like triethanolamine, can be approached through several general methodologies.

One of the most common methods is the alkylation of amines . Tertiary amines can react with alkyl halides to form quaternary ammonium (B1175870) salts. pressbooks.publibretexts.org While this is a primary method for creating quaternary structures, the initial step involves the formation of an amine salt if a protic acid is generated, or direct quaternization. The direct reaction of a tertiary amine with an alkyl iodide will lead to the quaternary ammonium iodide. To obtain the hydroiodide of a tertiary amine, one would typically react the amine with hydriodic acid.

Reductive amination is another versatile method for synthesizing amines. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. pressbooks.publibretexts.org While typically used to form primary, secondary, and tertiary amines, it is not a direct route to the hydroiodide salt, which would require a subsequent acid treatment.

A direct and straightforward method for forming the hydroiodide salt of any alkyl amine is through direct neutralization with hydriodic acid . This is analogous to the synthesis of this compound via hydriodic acid treatment mentioned earlier. google.com This method is generally applicable to a wide range of primary, secondary, and tertiary alkyl amines.

The table below provides a comparative overview of these synthetic approaches for hydroiodide formation.

Table 2: Comparative Methodologies for Alkyl Amine Hydroiodide Synthesis

Synthetic MethodDescriptionApplicability to Hydroiodide FormationCommon Byproducts/Limitations
Alkylation of Amines Reaction of an amine with an alkyl halide.Indirectly. The primary product with a tertiary amine and alkyl iodide is a quaternary ammonium iodide. The hydroiodide is formed by reacting the tertiary amine with HI.Over-alkylation can be an issue with primary and secondary amines, leading to mixtures of products. pressbooks.publibretexts.org
Reductive Amination Reaction of a carbonyl compound with an amine and a reducing agent.Indirect. The amine is formed first and would then need to be treated with hydriodic acid to form the hydroiodide salt.Requires a carbonyl precursor and a reducing agent. pressbooks.publibretexts.org
Direct Neutralization Reaction of an amine with hydriodic acid.Direct and generally applicable to primary, secondary, and tertiary amines.The reaction is typically clean, with the primary limitation being the availability and handling of hydriodic acid.

Advanced Spectroscopic Characterization of Triethanolamine Hydriodide and Its Adducts

Electrochemical Spectroscopic Techniques

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the properties of materials and their interfaces with electrolytes. By applying a small amplitude sinusoidal voltage and measuring the resulting current, EIS can elucidate complex interfacial phenomena such as charge transfer resistance, double-layer capacitance, and diffusion processes.

In the context of triethanolamine (B1662121) hydriodide, EIS would be invaluable for understanding its behavior at electrode-electrolyte interfaces. The triethanolammonium (B1229115) cation and the iodide anion will interact with the electrode surface, forming an electrical double layer. The impedance spectra, typically represented as Nyquist and Bode plots, can be modeled using equivalent electrical circuits to quantify the contributions of different electrochemical processes.

Research Findings:

An illustrative equivalent circuit, known as the Randles circuit, is often used to model simple electrochemical interfaces. This circuit consists of the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). For more complex systems, additional elements like the Warburg impedance (W) may be included to account for diffusion.

Illustrative Data Table for EIS Analysis of a Hypothetical Triethanolamine Hydriodide Solution:

ParameterSymbolHypothetical ValueSignificance
Solution ResistanceRs10 Ω·cm²Resistance of the electrolyte solution.
Charge Transfer ResistanceRct500 Ω·cm²Resistance to electron transfer at the interface.
Double-Layer CapacitanceCdl20 µF/cm²Capacitance of the electrical double layer.
Warburg ImpedanceW1.5x10⁻³ S·s¹ᐟ²Relates to the diffusion of ions to the electrode surface.

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from EIS measurements.

Photoelectron Spectroscopy for Electron Density Profiling

Photoelectron Spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would provide a detailed profile of the electron density and chemical environment of each element (Carbon, Nitrogen, Oxygen, and Iodine). The binding energies of the core-level electrons are sensitive to the chemical state of the atoms. For example, the N 1s binding energy would confirm the quaternary ammonium (B1175870) nature of the nitrogen atom in the triethanolammonium cation. The I 3d spectrum would provide information about the iodide anion.

Research Findings:

While no specific XPS studies on this compound were found, data from related quaternary ammonium salts show a characteristic N 1s peak at a binding energy of around 401-402 eV, which is indicative of a positively charged nitrogen atom. researchgate.net The C 1s spectrum would be expected to show peaks corresponding to C-N and C-O bonds, and the O 1s spectrum would correspond to the hydroxyl groups. The I 3d spectrum would exhibit a doublet (I 3d₅/₂ and I 3d₃/₂) characteristic of the iodide ion.

Analysis of the peak areas in the XPS spectra allows for the determination of the relative atomic concentrations of the elements on the surface, which can be used to verify the stoichiometry of the compound and to study the composition of any adducts formed.

Illustrative Data Table for XPS Analysis of this compound:

ElementCore LevelHypothetical Binding Energy (eV)Inferred Chemical State
CarbonC 1s~286.5C-O
~285.0C-N, C-C
NitrogenN 1s~401.8Quaternary Ammonium (N⁺)
OxygenO 1s~532.8Hydroxyl (O-H)
IodineI 3d₅/₂~619.3Iodide (I⁻)
I 3d₃/₂~630.8Iodide (I⁻)

Note: The binding energies in this table are illustrative and based on typical values for similar functional groups.

Coordination Chemistry and Complexation Phenomena Involving Triethanolamine Hydriodide

Triethanolamine (B1662121) as a Polydentate Ligand in Metal Coordination

Triethanolamine (TEA) is a versatile tripodal ligand capable of forming stable complexes with a wide array of metal ions. researchgate.netresearchgate.net Its structure, featuring a central tertiary amine nitrogen and three hydroxyl groups on ethyl arms, allows it to function as a polydentate ligand, binding to a metal center through the nitrogen atom and one or more of the oxygen atoms. gcu.edu.pk This flexibility enables it to adopt various coordination modes, most commonly acting as a tridentate (N,O,O') or tetradentate (N,O,O',O'') ligand. gcu.edu.pkresearchgate.net The deprotonation of the hydroxyl groups can further facilitate the formation of anionic and polynuclear metal complexes. gcu.edu.pk The presence of the hydriodide counter-ion does not typically interfere with the fundamental coordination behavior of the triethanolamine ligand itself, which dictates the primary structure of the resulting metal complex cation.

The formation of metal-triethanolamine hydriodide complexes generally involves the reaction of a corresponding metal iodide salt with triethanolamine in a suitable solvent. The triethanolamine ligand coordinates to the metal cation, forming a complex cation, with the iodide anion serving as the counter-ion. While specific literature on triethanolamine hydriodide complexes is sparse, the synthesis and characterization of analogous complexes with other halides and pseudo-halides provide a clear framework for their formation. researchgate.netrsc.org For instance, novel transition metal saccharinate complexes with triethanolamine have been synthesized and characterized, revealing mononuclear complexes for Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II), and a dimeric structure for Cu(II). researchgate.net

Characterization of these complexes relies on a suite of analytical techniques:

X-ray Crystallography: This is the definitive method for determining the solid-state structure, revealing precise bond lengths, bond angles, coordination geometry, and the role of the counter-ion (e.g., iodide) in the crystal lattice. researchgate.netmedcraveonline.com

Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination by showing shifts in the vibrational frequencies of the O-H, C-N, and C-O bonds of the triethanolamine ligand upon complexation.

UV-Vis Spectroscopy: For transition metal complexes, UV-Vis spectroscopy is used to study the d-d electronic transitions, which are sensitive to the coordination environment and geometry of the metal ion. researchgate.net

Magnetic Susceptibility Measurements: These measurements provide information about the electronic structure of the central metal ion, such as its oxidation state and spin state. researchgate.netrsc.org

The coordination of triethanolamine to a metal center is highly versatile, leading to a variety of coordination modes and geometries that depend on factors like the metal ion's size, charge, and electronic configuration, as well as the stoichiometry of the reaction. researchgate.netgcu.edu.pk

Common Coordination Modes:

Tridentate (N,O,O'): The TEA ligand coordinates through the nitrogen atom and two of the three hydroxyl oxygen atoms. researchgate.net In this mode, one ethanol (B145695) arm remains uncoordinated. nih.gov This is a common coordination state in complexes of Co(II), Ni(II), and Cu(II). researchgate.net

Tetradentate (N,O,O',O''): All four potential donor atoms (one nitrogen and three oxygens) bind to the metal center. researchgate.netnih.gov This mode is often found with larger metal ions that can accommodate higher coordination numbers, such as Ca(II) and Sr(II). medcraveonline.comlew.ro

In some complexes, two TEA ligands can coordinate to a single metal center, exhibiting mixed coordination modes. For example, in complexes with Cd(II) and Hg(II), one TEA ligand acts as a tetradentate ligand while the second acts as a tridentate ligand, resulting in a seven-coordinate metal center. researchgate.netnih.gov

Metal IonStoichiometry (M:TEA)Coordination Mode(s)Resulting GeometryReference(s)
Ni(II)1:2Tridentate (N,O,O')Distorted Octahedral researchgate.net
Co(II)1:2Tridentate (N,O,O')Distorted Octahedral rsc.org
Cu(II)1:1 (dimer)Tridentate (bridging)Six-coordinate rsc.org
Cd(II)1:2Tridentate & TetradentateMonocapped Trigonal Prism (Seven-coordinate) researchgate.netnih.gov
Hg(II)1:2Tridentate & TetradentateMonocapped Trigonal Prism (Seven-coordinate) nih.gov
Ca(II)1:2TetradentateDistorted Cubic (Eight-coordinate) lew.ro

Complexation in Solution Chemistry

In aqueous solutions, triethanolamine readily forms complexes with boric acid. researchgate.net The dynamics of this complexation have been thoroughly investigated using ¹¹B NMR spectroscopy. In an aqueous environment, the reaction between boric acid and triethanolamine yields two distinct boron-containing complexes, in addition to the signal from boric acid/borate ion. researchgate.net

Boron-TEA Complex¹¹B NMR Chemical Shift (ppm)Proposed StructureStability in Water
Triethanolamine Borate (TEA-B)-5.8Cage-like, transannular B-N bondStable (pH 6.7-10.9)
New 1:1 Complex-9.5Bicyclo researchgate.netresearchgate.net with B-N bondStable (pH 6.7-10.9)

The stability and reactivity of metal-triethanolamine hydriodide complexes are governed by the inherent properties of the triethanolamine ligand.

Chelate Effect: As a polydentate ligand, TEA's ability to form multiple bonds with a single metal ion results in a significant increase in complex stability compared to analogous complexes with monodentate ligands. This thermodynamic stabilization is known as the chelate effect.

Ligand Flexibility: The three flexible ethyl arms allow the ligand to adapt to the preferred coordination geometry of different metal ions, from octahedral to seven-coordinate or cubic geometries. researchgate.netnih.govlew.ro This adaptability contributes to its ability to form stable complexes with a wide range of metals.

Donor Atom Properties: The central nitrogen atom is a soft donor, while the terminal oxygen atoms of the hydroxyl groups are hard donors. This combination allows TEA to effectively coordinate with a variety of metal ions, including borderline and hard acids according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.

Local Environment: The ligand shell around a metal ion creates a distinct local environment that can differ from the bulk solvent. nih.gov This can influence the reactivity of the complex by altering local concentrations of reactants or by stabilizing certain transition states. nih.gov For example, the hydroxyl groups of the TEA ligand can participate in hydrogen bonding, which can further stabilize the complex structure in the solid state and in solution. researchgate.netnih.gov

Theoretical and Computational Investigations of Triethanolamine Hydriodide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For triethanolamine (B1662121) hydriodide, DFT calculations would be instrumental in understanding its fundamental electronic properties and reactivity.

DFT studies on related triethanolamine complexes have provided insights into their coordination stabilities and chemically reactive parameters. researchgate.net These studies often involve geometry optimization to find the most stable molecular structure and subsequent analysis of the electronic properties. For triethanolamine hydriodide, DFT could be employed to calculate key electronic descriptors that shed light on its reactivity.

Key Electronic and Reactivity Parameters from DFT:

Parameter Description Relevance to this compound
Highest Occupied Molecular Orbital (HOMO) The outermost orbital containing electrons.Indicates the ability to donate electrons; a higher HOMO energy suggests greater reactivity as an electron donor.
Lowest Unoccupied Molecular Orbital (LUMO) The innermost orbital without electrons.Indicates the ability to accept electrons; a lower LUMO energy suggests greater reactivity as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller energy gap implies lower kinetic stability and higher chemical reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential around a molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
Global Reactivity Descriptors Electronegativity (χ), Chemical Hardness (η), and Softness (S).These parameters provide a quantitative measure of the molecule's overall reactivity and stability. nih.gov

This table is generated based on established principles of DFT and its application to organic molecules.

Theoretical studies on copper(II) complexes involving triethanolamine have utilized DFT-based descriptors and molecular electrostatic potentials to gain deep insights into various electronic and reactivity parameters. rsc.org Similar approaches for this compound would elucidate the influence of the hydriodide ion on the electronic structure and reactivity of the triethanolamine moiety.

Computational Modeling of Reaction Mechanisms

Computational modeling is a crucial tool for elucidating the intricate details of chemical reaction mechanisms. rsc.orgresearchgate.net For this compound, this would involve mapping the potential energy surface for reactions it might undergo, such as decomposition, oxidation, or reactions with other chemical species.

The general approach to modeling reaction mechanisms involves several key steps:

Identification of Reactants, Products, and Intermediates: Defining the starting and ending points of the reaction.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to ensure the TS connects the correct minima.

Theoretical studies on the reaction of monoethanolamine with CO2 have successfully used molecular orbital reaction pathway calculations to compute free energy landscapes and identify rate-determining steps. researchgate.net A similar methodology could be applied to understand the potential reaction pathways of this compound. Computational approaches can delineate the reaction mechanism into distinct phases, such as a contact phase, a preparation phase, one or more transition state phases, a product adjustment phase, and a separation phase. smu.edu

Simulation of Molecular Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules and their interactions. mdpi.comnih.gov For this compound, MD simulations could provide valuable insights into its conformational flexibility and intermolecular interactions in various environments.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. nih.gov For a flexible molecule like triethanolamine, with its three hydroxyethyl (B10761427) arms, a multitude of conformations are possible. The presence of the hydriodide ion would further influence this landscape through electrostatic interactions and hydrogen bonding.

Key Aspects Explored by MD Simulations:

Aspect Description Significance for this compound
Conformational Analysis Identifying the most stable conformers and the energy barriers between them.Understanding the preferred 3D structure of the molecule, which influences its physical and chemical properties.
Intermolecular Interactions Simulating interactions with solvent molecules or other species.Elucidating how the compound behaves in solution and interacts with other materials.
Hydrogen Bonding Networks Analyzing the formation and dynamics of hydrogen bonds.The hydroxyl groups of triethanolamine and the iodide ion can participate in complex hydrogen bonding networks, which are crucial for the compound's structure and properties.
Radial Distribution Functions (RDFs) Describing the probability of finding a particle at a certain distance from another particle.Provides detailed information about the local structure and solvation shells around different parts of the molecule.

This table is generated based on the principles of molecular dynamics simulations and their application to chemical systems.

Studies on other molecules have shown that MD simulations can reveal how environmental factors, such as solvent and temperature, affect conformational preferences. nih.gov For this compound, these simulations could predict how it behaves in different solvents or at various temperatures.

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including their vibrational spectra (infrared and Raman). researchgate.net These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding molecular motions.

For triethanolamine, DFT calculations have been used to compute its vibrational frequencies and normal mode assignments. researchgate.net There is often excellent agreement between experimental and theoretical infrared wavenumbers, especially when scaling factors are applied to the calculated frequencies to account for approximations in the theoretical methods. researchgate.net

Predicted Vibrational Modes for Triethanolamine (and relevant to its Hydriodide salt):

Vibrational Mode Description Typical Wavenumber Range (cm⁻¹)
O-H Stretching Stretching of the hydroxyl groups.3200-3600
N-H Stretching Stretching of the N-H bond in the protonated amine.2800-3200
C-H Stretching Stretching of the carbon-hydrogen bonds.2850-3000
C-N Stretching Stretching of the carbon-nitrogen bonds.1000-1200
C-O Stretching Stretching of the carbon-oxygen bonds.1000-1200
CH₂ Bending (Scissoring) Bending motion of the methylene (B1212753) groups.1400-1500
OH Bending Bending motion of the hydroxyl groups.1300-1450

This table is based on established vibrational spectroscopy principles and data from studies on triethanolamine.

The formation of the hydriodide salt would introduce new vibrational modes, particularly those associated with the N-H bond of the protonated amine. Additionally, hydrogen bonding between the triethanolammonium (B1229115) cation and the iodide anion would influence the frequencies and intensities of the O-H and N-H stretching vibrations. Theoretical calculations are essential for accurately predicting these changes and aiding in the interpretation of the experimental spectra of this compound. nih.gov

Application of Machine Learning and Artificial Neural Networks in Material Science (Contextualized from Triethanolamine Studies)

Machine learning (ML) and artificial neural networks (ANNs) are rapidly emerging as powerful tools in materials science for accelerating the discovery and design of new materials with desired properties. youtube.comnorthwestern.edu While specific ML applications for this compound are not documented, the general principles can be contextualized.

ML models are trained on large datasets of known materials to learn the complex relationships between material composition, structure, and properties. youtube.com Once trained, these models can predict the properties of new, hypothetical materials, significantly reducing the time and cost of experimental research. northwestern.edu

Potential Applications of ML in the Context of Triethanolamine-based Materials:

Property Prediction: An ML model could be trained to predict the physical and chemical properties of various triethanolamine salts, including this compound, based on their chemical structure.

Formulation Design: ML algorithms could be used to design new formulations containing this compound with optimized properties for specific applications, such as corrosion inhibition or as a component in ionic liquids.

Reaction Optimization: ML can be used to predict the optimal reaction conditions (e.g., temperature, pressure, catalyst) for the synthesis of this compound or its derivatives to maximize yield and purity. youtube.com

Spectra Analysis: ANNs can be trained to analyze complex spectroscopic data to identify and quantify the components of a mixture containing this compound.

The development of ML models in materials science typically involves a pipeline that includes data mining, data cleansing, featurization (fingerprinting), algorithm selection, model training, hyperparameter optimization, and validation. northwestern.edu The increasing availability of large materials databases and open-source ML software is making these powerful techniques more accessible to researchers in chemistry and materials science. youtube.com

Research Applications of Triethanolamine Hydriodide in Advanced Chemical Synthesis and Materials Science

Catalytic Roles in Organic Transformations

The structure of triethanolamine (B1662121) hydriodide makes it an effective organocatalyst, particularly in reactions requiring the activation of small molecules and electrophiles. Its protonated form, the triethanolammonium (B1229115) cation, alongside the iodide counterion, allows for synergistic catalytic activity in several key organic transformations.

Bifunctional Catalysis in Carbon Dioxide Fixation Reactions

Triethanolamine hydriodide has been demonstrated as a simple, environmentally benign, and highly efficient bifunctional catalyst for the chemical fixation of carbon dioxide with epoxides to produce cyclic carbonates. This process is a key example of CO2 utilization, converting a greenhouse gas into valuable chemical products. The catalyst operates through a synergistic mechanism involving both its cationic (protonated amine) and anionic (iodide) parts.

The protonated triethanolamine cation acts as a hydrogen bond donor, activating the epoxide, while the iodide anion serves as a nucleophile that initiates the ring-opening of the epoxide, facilitating the subsequent reaction with carbon dioxide. This dual activation pathway is characteristic of bifunctional catalysis and allows the reaction to proceed under mild conditions without the need for additional co-catalysts or organic solvents. Research has shown high yields and selectivity in the synthesis of cyclic carbonates from various epoxides using this catalytic system.

Table 1: Catalytic Performance of this compound in CO2 Fixation This table is interactive. Users can sort and filter the data.

Epoxide Substrate Temperature (°C) Pressure (MPa) Time (h) Yield (%) Selectivity (%) Source

Mechanism of Epoxide Activation in Catalytic Cycles

The activation of the epoxide ring is a critical and often rate-determining step in the cycloaddition of CO2. this compound facilitates this step through a hydrogen-bonding activation mechanism. The protonated amine cation, specifically the hydrogen atoms on the hydroxyl groups and the ammonium (B1175870) group, forms hydrogen bonds with the oxygen atom of the epoxide ring.

This interaction polarizes the C-O bond of the epoxide, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. This form of activation is considered a mimetic of Lewis acid activation but avoids the use of metal-based catalysts. The nucleophilic iodide anion then attacks one of the carbon atoms of the activated epoxide, leading to the opening of the ring and the formation of an intermediate that subsequently reacts with carbon dioxide.

Catalysis in the Synthesis of Heterocyclic Compounds

The primary application of this compound in this context is the synthesis of five-membered heterocyclic compounds, specifically cyclic carbonates, through the reaction of CO2 and epoxides. Cyclic carbonates are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other chemicals. The versatility of the catalyst has been demonstrated with its effectiveness across a range of terminal epoxides, consistently providing the corresponding cyclic carbonates in high yields and selectivity. While triethanolamine itself is used in other heterocyclic syntheses, the hydriodide salt is particularly noted for this cycloaddition reaction. nih.gov

Influence of Anionic Counterparts on Catalytic Efficiency

In bifunctional catalysts of this type, the anionic counterpart plays a crucial role as the nucleophile that initiates the epoxide ring-opening. The efficiency of this step is highly dependent on the nucleophilicity of the anion. Generally, in the cycloaddition of CO2 to epoxides, the catalytic activity follows the order of halide nucleophilicity: I⁻ > Br⁻ > Cl⁻. chim.it

Applications in Quantum Dot Surface Passivation

Beyond organic synthesis, the components of this compound have relevance in materials science, particularly in the surface chemistry of quantum dots (QDs). The performance and stability of QDs are highly dependent on the passivation of their surfaces, which are prone to defects and dangling bonds that can act as trap states for charge carriers. atomfair.com

Enhanced Iodide Passivation Mechanisms

Inorganic halide ligands, including iodide (I⁻), are effective for passivating the surface of quantum dots, such as those made from lead sulfide (B99878) (PbS) or cadmium selenide (B1212193) (CdSe). atomfair.com Iodide treatment can enhance the performance of QD-based devices by reducing trap state density and improving charge transport. atomfair.com The mechanism involves the binding of iodide ions to undercoordinated metal sites on the QD surface, which neutralizes electronic traps. atomfair.com

This compound can serve as a source of iodide ions for this passivation process. While specific studies detailing the use of the complete this compound compound for this purpose are not prevalent, the principle of iodide passivation is well-established. atomfair.com The treatment of QDs with iodide-containing compounds leads to improved photovoltaic performance and higher photoluminescence quantum yields by mitigating surface-related non-radiative recombination pathways. atomfair.com The presence of the triethanolammonium cation could also influence the surface chemistry and stability of the QD colloidal solution.

Impact on Optoelectronic Device Performance

The performance of optoelectronic devices, such as perovskite solar cells (PSCs), is highly dependent on the quality and properties of the materials used in their fabrication. Research has shown that the introduction of additives like amine hydroiodides can significantly influence the efficiency and stability of these devices. While direct studies on this compound are emerging, the use of analogous compounds like propylamine (B44156) hydroiodide (PAI) provides strong evidence for the potential role of this compound in this field. nih.gov

The addition of amine hydroiodides can passivate defects on the surface of perovskite films, which are a major source of non-radiative recombination and energy loss in solar cells. nih.gov This passivation leads to a reduction in defect density and suppresses charge carrier recombination, resulting in improved device performance. For instance, the use of PAI has been shown to enhance the efficiency of both n-i-p and p-i-n structured perovskite solar cells. nih.gov

Furthermore, the introduction of triethanolamine itself has been found to slow down the rapid crystallization of wide-bandgap perovskite films, leading to more uniform and highly crystalline films with fewer defects. This suggests that this compound could play a dual role in not only passivating existing defects but also in promoting the formation of higher quality perovskite layers from the outset.

Table 1: Effect of Amine Hydroiodide Additives on Perovskite Solar Cell Performance

AdditiveEffect on Perovskite FilmImpact on Device Performance
Propylamine Hydroiodide (PAI)Reduces surface defects, suppresses non-radiative recombination. nih.govIncreased power conversion efficiency in both n-i-p and p-i-n architectures. nih.gov
Triethanolamine (TEA)Slows down rapid crystallization, leads to more uniform and crystalline films with reduced defects.Potential for higher efficiency and stability.
This compound (postulated)Potential for surface defect passivation and improved film formation.Expected to enhance open-circuit voltage, fill factor, and overall efficiency.

Solubility Enhancement in Chemical Formulations

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) and other chemical compounds is a significant challenge in formulation science. semanticscholar.org Triethanolamine and its salts, including the hydriodide, are recognized for their ability to act as effective solubilizing agents. nih.gov The mechanism of solubility enhancement often involves the formation of more soluble salts or complexes, or the modification of the solvent environment to better accommodate the solute.

In a study involving the poorly water-soluble drug furosemide (B1674285), triethanolamine was used as a solubilizer to prepare electrospun nanofibers. The addition of triethanolamine led to the formation of a furosemide salt, which significantly improved its solubility and allowed for the creation of amorphous solid dispersions. nih.gov This is particularly relevant as the amorphous form of a drug often exhibits higher solubility and bioavailability than its crystalline counterpart.

The use of this compound in formulations can be particularly advantageous due to its ability to act as both a pH modifier and a source of iodide ions, which can interact with certain molecules to form more soluble species. The triethanolamine component can neutralize acidic compounds, forming salts with enhanced solubility.

Table 2: Research Findings on Triethanolamine as a Solubility Enhancer

Study SubjectFormulationKey Finding
Furosemide (poorly soluble drug)Electrospun nanofibersTriethanolamine acted as a solubilizer, forming a more soluble salt and enabling the creation of an amorphous solid dispersion. nih.gov
General ApplicationAqueous solutionsTriethanolamine can neutralize fatty acids and other acidic compounds, forming more soluble salts.

Role in Electrodeposition Processes for Material Fabrication

Electrodeposition is a crucial technique for the fabrication of thin films and coatings with controlled thickness and morphology. The composition of the electroplating bath plays a critical role in determining the quality of the deposited material. Triethanolamine and its derivatives are often used as complexing agents in electroplating solutions.

In cyanide-free copper electroplating, for example, triethanolamine is used as a primary complexing agent. google.com It forms stable complexes with copper ions, which helps to control the deposition rate and improve the quality of the copper coating. The presence of triethanolamine in the electroplating bath can lead to a more uniform and compact plating layer with good adhesion to the substrate. google.com

The role of this compound in this context could be multifaceted. The triethanolamine would function as the complexing agent, while the hydriodide could influence the electrochemical behavior of the metal ions and potentially act as a grain refiner, leading to smoother and more corrosion-resistant coatings. The iodide ions could also play a role in modifying the surface chemistry of the substrate, promoting better adhesion of the deposited layer.

Table 3: Components and their Functions in a Triethanolamine-based Cyanide-Free Copper Electroplating Bath

ComponentFunction
Copper Salt (e.g., Cu2(OH)2CO3)Source of copper ions to be deposited. google.com
Triethanolamine Primary complexing agent, controls deposition rate, improves coating quality. google.com
Auxiliary Complexing Agent (e.g., Citrate)Enhances the dispersive ability of the plating solution, improves brightness. google.com
Additives (e.g., Nitrate)Can improve the appearance of the deposit. google.com

In the synthesis of nanomaterials, triethanolamine has been utilized as a reducing and capping agent. For instance, it has been employed in the one-step synthesis of platinum nanoparticles, where it acts as both a stabilizer and a reductant. nih.gov This suggests that this compound could also be a valuable component in the synthesis of various metallic and metal oxide nanoparticles, with the hydriodide anion potentially influencing the particle size, shape, and catalytic activity.

Advanced Analytical Methodologies for the Characterization and Quantification of Triethanolamine Hydriodide

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of Triethanolamine (B1662121) Hydriodide, enabling the separation of the target analyte from its homologues, impurities, and degradation products. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the compounds of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Homologue Composition

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of triethanolamine (TEA) and its homologues, such as monoethanolamine (MEA) and diethanolamine (DEA). nih.gov This technique is particularly advantageous due to its ability to analyze these polar compounds directly in various sample matrices with minimal preparation. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of these highly polar analytes. nih.govantpedia.com A HILIC-based method can effectively separate MEA, DEA, and TEA using an isocratic mobile phase, for instance, a mixture of acetonitrile and aqueous ammonium (B1175870) formate. nih.gov The separation is followed by detection using a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) or Single Reaction Monitoring (SRM) mode. nih.govantpedia.com This allows for highly selective quantification by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov For triethanolamine, a common transition monitored is m/z 150.1 → 130.0. nih.gov

The performance of these methods is rigorously evaluated through parameters like specificity, linearity, detection limits, precision, and accuracy, ensuring reliable results. nih.gov Limits of quantification for TEA can reach the low parts-per-billion (ppb) range, demonstrating the high sensitivity of the technique. nih.gov

ParameterValue/ConditionSource(s)
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) nih.govantpedia.com
Column Example Atlantis HILIC Silica (100 mm x 2.1 mm, 3 µm) antpedia.com
Mobile Phase Example Acetonitrile and 5 mM ammonium formate in water (88:12, v/v) nih.gov
Detection Mode Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.netantpedia.com
Ionization Source Electrospray Ionization (ESI), Positive Mode chromatographyonline.com
Quantification Mode Multiple Reaction Monitoring (MRM) / Single Reaction Monitoring (SRM) nih.govantpedia.com
TEA Precursor Ion (m/z) 150.1 nih.govchromatographyonline.com
TEA Product Ion (m/z) 130.0 nih.gov
Limit of Quantification As low as 1.96 ppb nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and semi-volatile components, including impurities or degradation products associated with Triethanolamine Hydriodide. Due to the low volatility and polar nature of triethanolamine, direct analysis can be challenging, often resulting in poor peak shape (tailing). phenomenex.com

To overcome these challenges, derivatization is a common strategy, where the polar hydroxyl groups of TEA are converted to less polar, more volatile silyl derivatives. nih.gov An alternative approach involves using specialized GC columns, such as those with a deactivated surface and a thick stationary phase film, combined with a high split injection. This can provide good peak shapes for underivatized ethanolamines in a relatively short analysis time. phenomenex.comosha.gov For instance, a method using an RTX-5 amine capillary column can be employed for the analysis of TEA in air samples after extraction with acetone. osha.gov Detection is typically achieved with a flame ionization detector (FID) for quantification or a mass spectrometer for definitive identification. osha.govkeikaventures.com

ParameterValue/ConditionSource(s)
Sample Preparation Extraction with acetone; Silylation for improved volatility nih.govosha.gov
Column Example RTX-5 amine (15 m x 0.32 mm i.d., 1 µm df) osha.gov
Injector Liner Deactivated injector liner osha.gov
Carrier Gas Helium osha.gov
Oven Program Example Initial 125 °C, ramp at 30 °C/min to 200 °C osha.gov
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID) phenomenex.comosha.govkeikaventures.com

Electrochemical Methods for Quantitative Analysis

Electrochemical techniques offer a sensitive, rapid, and cost-effective alternative to chromatographic methods for the quantitative analysis of triethanolamine. researchgate.net These methods are based on measuring the electrical response (e.g., current) generated by the electrochemical oxidation or reduction of the analyte at an electrode surface.

Catalytic Current Measurement for Trace this compound Detection

The detection of tertiary amines like triethanolamine can be achieved through catalytic current measurements. This approach utilizes a catalyst to facilitate the electrochemical oxidation of the amine, which otherwise may not produce a strong signal under physiological conditions. mdpi.com Certain nitroxyl radicals, for example, can act as electrolytic oxidation catalysts for secondary and tertiary amines. mdpi.com

In this system, the catalyst is first electrochemically oxidized at the electrode surface. The oxidized catalyst then chemically oxidizes the triethanolamine in the solution, regenerating the catalyst in its reduced form. This regenerated catalyst is then re-oxidized at the electrode, leading to an amplification of the anodic (oxidation) current. mdpi.com The magnitude of this catalytic current is dependent on the concentration of the amine, forming the basis for quantitative analysis. mdpi.com This method has demonstrated the ability to generate calibration curves for tertiary amines, making it a promising tool for developing electrochemical sensors. mdpi.com

High-Resolution NMR Spectroscopy for Purity and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

For triethanolamine, the ¹H NMR spectrum is relatively simple, typically showing two triplets corresponding to the two types of methylene (B1212753) (-CH₂-) groups. The protons on the carbons adjacent to the nitrogen atom appear at a different chemical shift than the protons on the carbons adjacent to the oxygen atom. bmrb.io Similarly, the ¹³C NMR spectrum shows distinct signals for the two different carbon environments. bmrb.io The presence of the hydriodide counterion will influence the chemical shifts due to changes in the electronic environment of the triethanolamine molecule, particularly the protonation state of the nitrogen atom. By comparing the observed spectrum to reference spectra and predicting chemical shifts, the structure can be confirmed. Furthermore, the integration of signals in the ¹H NMR spectrum allows for the quantification of impurities, provided they have unique resonances. nih.gov

NucleusChemical Shift (ppm) for Triethanolamine in D₂OSource
¹H ~3.397 (-N-CH₂ -) bmrb.io
¹H ~3.923 (-CH₂ -OH) bmrb.io
¹³C ~58.059 bmrb.io
¹³C ~58.188 bmrb.io

Note: Chemical shifts are referenced to DSS in D₂O at 298K and may vary slightly based on solvent, pH, and concentration. The hydriodide salt will cause shifts in these values.

Combined Hyphenated Techniques for Comprehensive Characterization

To achieve a truly comprehensive characterization of complex samples containing this compound, single analytical techniques can be combined or "hyphenated." nih.gov Hyphenated techniques couple a separation method (like LC or GC) with a spectroscopic identification method (like MS or NMR), providing multidimensional data from a single analysis. springernature.comchemijournal.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : This powerful technique directly couples an HPLC system with an NMR spectrometer. It allows for the separation of components in a mixture, followed by the acquisition of detailed NMR spectra for each separated peak. This is invaluable for definitively identifying unknown impurities or degradation products without the need for laborious isolation.

LC-MS-MS (Triple Quadrupole Mass Spectrometry) : As detailed in section 8.1.1, this is the gold standard for sensitive and selective quantification.

LC-NMR-MS (Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry) : Representing a pinnacle in analytical capability, this triple-hyphenated technique provides separation (LC), mass information (MS), and definitive structural data (NMR) in a single integrated workflow. springernature.com This combination offers an unparalleled level of detail for characterizing complex mixtures, identifying novel compounds, and understanding degradation pathways.

The use of these advanced hyphenated systems provides a wealth of information, enhancing the ability to ensure the purity, identity, and quality of this compound. nih.govajpaonline.com

Q & A

Q. What are the critical safety considerations when designing experiments involving triethanolamine hydriodide?

this compound’s alkaline nature (pH 9–11 in aqueous solutions) requires careful handling to avoid skin/eye irritation. While acute toxicity is low, decomposition under heat (e.g., >200°C) releases hazardous gases like nitrogen oxides (NOx) and carbon monoxide (CO) . Methodological protocols should include:

  • Use of fume hoods and personal protective equipment (PPE) during heating or aerosol generation.
  • Monitoring for decomposition via thermogravimetric analysis (TGA) or gas chromatography-mass spectrometry (GC-MS) to detect NOx/CO .

Q. How can researchers characterize this compound’s coordination behavior in metal complexes?

Studies on triethanolamine (TEA) as a polydentate ligand reveal its ability to form stable complexes with transition metals (e.g., Cr(III), Fe(III), Cu(II)) . Key techniques include:

  • Electronic ligand-field spectroscopy : To confirm quasi-cubic symmetry in solid-state and solution phases.
  • X-ray crystallography : For structural elucidation of isolated crystalline complexes.
  • Solution equilibrium measurements : To infer composition and stability constants in aqueous/non-aqueous media .

Q. What experimental protocols ensure reproducibility in synthesizing triethanolamine-based compounds?

Reproducibility hinges on controlling:

  • Solvent selection : Use inert solvents (e.g., benzene) to avoid side reactions with acidic oxides.
  • Stoichiometric ratios : Optimize metal-to-ligand ratios to prevent incomplete coordination.
  • Water removal : Azeotropic distillation to eliminate water, which can hydrolyze intermediates .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for this compound?

Discrepancies arise from limited human exposure studies and reliance on animal models . A systematic approach includes:

  • Comparative in vitro assays : Use human cell lines (e.g., HaCaT keratinocytes) to assess irritation potential vs. rodent data.
  • Dose-response modeling : Quantify thresholds for alkaline-induced cytotoxicity .
  • Meta-analysis of existing literature : Identify gaps (e.g., long-term carcinogenicity) using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Q. What methodologies optimize the study of this compound’s stability under varying environmental conditions?

Stability is sensitive to moisture, heat, and oxidizers . Advanced strategies involve:

  • Accelerated aging studies : Simulate degradation under controlled humidity/temperature.
  • HPLC-UV/Vis : Track hydrolysis products (e.g., ethanolamines) over time.
  • Computational modeling : Predict decomposition pathways via density functional theory (DFT) .

Q. How can quantum mechanical theories enhance understanding of this compound’s reactivity?

Quantum calculations (e.g., molecular orbital theory) elucidate electronic transitions in ligand-metal charge-transfer complexes. For example:

  • Time-dependent DFT (TD-DFT) : Models UV-Vis spectra of Co(II)-TEA complexes.
  • Electron paramagnetic resonance (EPR) : Validates spin states in Fe(III) complexes .

Q. What strategies resolve ambiguities in this compound’s role in electrophilic substitution reactions?

Conflicting reports on its nucleophilicity require:

  • Kinetic isotope effects (KIE) : To distinguish between SN1/SN2 mechanisms.
  • NMR titration : Map protonation states influencing reactivity.
  • Competitive ligand experiments : Compare TEA’s binding affinity with amines like EDTA .

Methodological Frameworks for Data Analysis

Q. How should researchers formulate hypotheses for this compound’s environmental impact?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Use microcosm experiments to simulate biodegradation.
  • Novel : Investigate TEA’s interaction with microplastics via FT-IR spectroscopy.
  • Ethical : Adhere to OECD guidelines for ecotoxicity testing .

Q. What statistical approaches validate structure-activity relationships (SAR) in triethanolamine derivatives?

  • Multivariate regression : Correlate ligand pKa with metal complex stability constants.
  • Principal component analysis (PCA) : Identify dominant variables in catalytic activity .

Tables for Key Data

Property Value/Method Reference
Acute toxicity (LD50, oral)>2000 mg/kg (rat)
Decomposition productsNOx, CO, CO2
Ligand-field parameters10Dq (Cr(III)-TEA: ~17,500 cm⁻¹)
Stability (pH range)8–11 (aqueous solutions)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.